N-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine
Description
N-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a brominated phenyl group, a dichlorophenyl methoxy group, and a tetrazole ring
Properties
Molecular Formula |
C15H12BrCl2N5O |
|---|---|
Molecular Weight |
429.1 g/mol |
IUPAC Name |
N-[[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C15H12BrCl2N5O/c16-11-2-4-14(10(5-11)7-19-15-20-22-23-21-15)24-8-9-1-3-12(17)6-13(9)18/h1-6H,7-8H2,(H2,19,20,21,22,23) |
InChI Key |
LDIMHUOORAWHLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)CNC3=NNN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:
Bromination: The starting material, 2-[(2,4-dichlorophenyl)methoxy]phenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Tetrazole Ring: The brominated intermediate is then reacted with sodium azide in the presence of a copper catalyst to form the tetrazole ring.
Final Coupling: The final step involves coupling the tetrazole intermediate with an amine group under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a copper catalyst for azide substitution.
Major Products
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
N-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of N-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE: Unique due to its specific substitution pattern and combination of functional groups.
Other Tetrazole Derivatives: Compounds with similar tetrazole rings but different substituents, such as 5-phenyl-1H-tetrazole.
Brominated Phenyl Compounds: Compounds with brominated phenyl groups but lacking the tetrazole ring, such as 4-bromo-2-chlorophenol.
Uniqueness
The uniqueness of N-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE lies in its combination of a brominated phenyl group, a dichlorophenyl methoxy group, and a tetrazole ring, which imparts distinct chemical and biological properties.
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